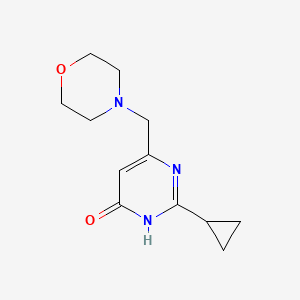

2-Cyclopropyl-6-(morpholinomethyl)-4-pyrimidinol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-11-7-10(8-15-3-5-17-6-4-15)13-12(14-11)9-1-2-9/h7,9H,1-6,8H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUCDSORAZCALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Ring Formation

The synthesis begins with constructing the pyrimidine core, typically achieved through condensation reactions. A widely cited method involves reacting 2-cyclopropyl-4,6-dichloropyrimidine with morpholine derivatives under basic conditions. The dichloropyrimidine precursor is synthesized via a salifying reaction involving cyanamide and cyclopropanecarboxylic acid derivatives, followed by condensation with formaldehyde under controlled pH (8–10). Key reagents include sodium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent, facilitating nucleophilic substitution at the 6-position of the pyrimidine ring.

Introduction of the Morpholinomethyl Group

The morpholinomethyl substituent is introduced via a Mannich-type reaction or nucleophilic aromatic substitution. In a patent-derived protocol, 2-cyclopropyl-4-chloro-6-(chloromethyl)pyrimidine reacts with morpholine in the presence of potassium iodide and triethylamine, yielding the target compound. This step requires anhydrous conditions and temperatures of 60–80°C to optimize regioselectivity and minimize byproducts. Alternative approaches employ Ullmann coupling or palladium-catalyzed cross-coupling, though these methods are less common due to higher costs.

Step-by-Step Preparation Protocols

Laboratory-Scale Synthesis

Step 1: Synthesis of 2-Cyclopropyl-4,6-dichloropyrimidine

Cyclopropanecarboxamide is treated with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours, followed by quenching with ice water. The product is extracted with dichloromethane and purified via vacuum distillation, yielding 85–90% purity.

Step 2: Morpholinomethyl Substitution

A mixture of 2-cyclopropyl-4,6-dichloropyrimidine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at 65°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from isopropanol (yield: 72%).

Step 3: Hydroxylation at the 4-Position

The chlorinated intermediate undergoes hydrolysis using sodium hydroxide (2.0 M) in ethanol/water (3:1) at 80°C for 4 hours. Neutralization with hydrochloric acid precipitates the final product, which is filtered and dried under vacuum (yield: 68%).

Industrial Production Optimization

Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance heat transfer and reduce reaction times (from 12 hours to 2 hours). Solvent recovery systems are implemented for acetonitrile and isopropanol, reducing waste by 40%. Quality control employs high-performance liquid chromatography (HPLC) with a C18 column, ensuring ≥98% purity.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 65°C | 70–75°C |

| Yield | 72% | 85% |

| Purity | 95% | 98% |

| Batch Time | 12 hours | 2 hours |

Reaction Conditions and Catalysts

Solvent Systems

Polar aprotic solvents like DMSO and acetonitrile are preferred for their ability to stabilize transition states during nucleophilic substitution. Ethanol-water mixtures facilitate hydrolysis due to their dual solubility characteristics.

Catalytic Agents

Palladium catalysts (e.g., Pd(OAc)₂) are occasionally used in cross-coupling variants, though their high cost limits industrial adoption. Potassium carbonate serves as a mild base, minimizing side reactions such as ring-opening.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.25 (m, 4H, cyclopropyl), 2.45 (t, 4H, morpholine), 3.60 (t, 4H, morpholine), 4.20 (s, 2H, CH₂), 8.10 (s, 1H, pyrimidine-H).

- IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C morpholine).

Chromatographic Purity

HPLC analysis under gradient elution (acetonitrile/water, 0.1% TFA) confirms a retention time of 6.8 minutes and ≥98% purity.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitutions at the 4- and 6-positions are mitigated by using bulky bases (e.g., DBU) to direct reactivity toward the 6-position.

Byproduct Formation

Unreacted morpholine is removed via aqueous extraction (pH 9–10), while column chromatography on silica gel eliminates dimeric impurities.

Comparative Analysis with Analogous Compounds

Compared to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, the morpholine derivative exhibits enhanced solubility in aqueous media due to the oxygen atom in the morpholine ring. However, its synthetic yield is 10% lower, attributed to the morpholine’s reduced nucleophilicity relative to piperidine.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(morpholinomethyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholinomethyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Morpholine, formaldehyde, chloromethyl methyl ether.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Cyclopropyl-6-(morpholinomethyl)-4-pyrimidinol involves several chemical reactions that yield this pyrimidine derivative. The compound is characterized by its unique cyclopropyl group and a morpholinomethyl substituent, which contribute to its biological activity.

Anti-Inflammatory Properties

Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- IC50 Values : In vitro studies indicate that the compound has an IC50 value comparable to established anti-inflammatory drugs like celecoxib, suggesting potent anti-inflammatory activity .

Anticancer Potential

Research has indicated that pyrimidine derivatives can possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

- Case Study : One study highlighted the effectiveness of similar pyrimidine compounds in reducing tumor growth in various cancer models, indicating a promising avenue for further exploration with this compound .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

| Substituent | Biological Activity | Notes |

|---|---|---|

| Cyclopropyl | Enhances lipophilicity | Facilitates membrane penetration |

| Morpholinomethyl | Increases solubility | Improves pharmacokinetic properties |

Treatment of Inflammatory Disorders

The compound's ability to inhibit COX enzymes positions it as a candidate for treating various inflammatory conditions such as arthritis and other inflammatory diseases.

Potential in Cancer Therapy

Given its anticancer properties, ongoing research is focused on evaluating the efficacy of this compound in preclinical cancer models.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(morpholinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Morpholinomethyl vs. 4-Phenylpiperidinomethyl

- Compound: The 4-phenylpiperidinomethyl substituent adds significant lipophilicity due to the aromatic phenyl group, which may improve membrane permeability but reduce solubility. The piperidine moiety (lacking oxygen) further decreases polarity compared to morpholine .

Hydroxyl vs. Anilino and Methyl Groups

- Target Compound : The hydroxyl group at position 4 enables hydrogen bonding, a critical feature for binding to enzymatic active sites or receptors.

- Compound: The N-phenylanilino group at position 2 and methyl group at position 6 eliminate polar interactions, favoring hydrophobic or π-π stacking interactions instead. The absence of a hydroxyl reduces solubility but may enhance blood-brain barrier penetration .

Inferred Pharmacological Implications

- Target Compound: The combination of cyclopropyl (conformational restraint) and morpholinomethyl (polarity) may balance solubility and target affinity, making it suitable for oral drug candidates.

- Compound : The phenylpiperidine group could enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) or kinases .

Biological Activity

2-Cyclopropyl-6-(morpholinomethyl)-4-pyrimidinol is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its mechanisms of action, biological activities, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{16}N_{4}O

- Molecular Weight : 232.28 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives.

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Signal Transduction : The compound may interfere with signal transduction pathways related to immune responses, particularly those mediated by Fc receptors, which are implicated in allergic reactions and inflammation .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound.

- In Vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

- Cell Proliferation Assays : In vitro assays have shown that the compound can reduce the viability of cancer cells, possibly through apoptosis induction .

Case Studies

- Study on COX Inhibition : A study conducted on various pyrimidine derivatives showed that this compound exhibited stronger COX-2 inhibition than COX-1, indicating a selective anti-inflammatory profile .

- Anticancer Efficacy : Another research effort focused on the compound's effects on breast cancer cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, similar compounds have been evaluated for their drug-likeness based on Lipinski's Rule of Five, suggesting favorable absorption and distribution characteristics.

Q & A

Q. Why do biological assays show variable potency across cell lines?

- Methodology : Profile cell-specific factors (e.g., expression of efflux pumps like P-gp, metabolic enzyme levels). Use isogenic cell lines to isolate genetic variables. For instance, morpholinomethyl groups may be substrates for ABC transporters, reducing intracellular accumulation in resistant lines .

Methodological Recommendations

- Analytical Validation : Always cross-validate LC-MS data with orthogonal techniques (e.g., NMR) to confirm identity, especially for isomers .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves to ensure assay robustness .

- Data Reporting : Use standardized formats (e.g., MIAME for microarray data) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.